![molecular formula C25H23NO4S B2501204 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate CAS No. 384353-82-6](/img/structure/B2501204.png)
3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate, also known as BCP, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of “3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate” (Oprea1_737508), focusing on six unique applications:
Anti-Tubercular Agent
Research has shown that benzothiazole derivatives, including compounds similar to Oprea1_737508, exhibit significant anti-tubercular activity. These compounds have been synthesized through various methods and tested for their inhibitory effects against Mycobacterium tuberculosis. The structure-activity relationship studies and molecular docking analyses have identified potent inhibitors with enhanced anti-tubercular activity .
Anti-Cancer Properties
Benzothiazole derivatives have been evaluated for their anti-proliferative effects against various human cancer cell lines. Compounds similar to Oprea1_737508 have demonstrated potent cytotoxicity against cell lines such as MGC-803 (gastric cancer), HepG-2 (liver cancer), T24 (bladder cancer), and NCI-H460 (lung cancer). These studies highlight the potential of these compounds as anti-cancer agents .
Acetylcholinesterase Inhibition
Certain benzothiazole derivatives have been identified as selective inhibitors of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer’s. The inhibition of AChE can help in managing symptoms of these diseases. Compounds similar to Oprea1_737508 have shown promising AChE inhibitory activity, making them potential candidates for further research in neurodegenerative disease treatment .
Antimicrobial Activity
Benzothiazole derivatives have also been studied for their antimicrobial properties. These compounds have shown effectiveness against a range of bacterial and fungal pathogens. The antimicrobial activity is attributed to the ability of these compounds to interfere with the microbial cell wall synthesis and function, making them potential candidates for developing new antimicrobial agents .
Fluorescent Probes
The unique structural properties of benzothiazole derivatives allow them to be used as fluorescent probes in biological imaging. These compounds can selectively bind to certain biomolecules and emit fluorescence, which can be used to visualize cellular processes and structures. This application is particularly useful in biomedical research for studying cell biology and disease mechanisms .
Photodynamic Therapy
Benzothiazole derivatives have been explored for their potential in photodynamic therapy (PDT), a treatment method that uses light-activated compounds to kill cancer cells. These compounds can generate reactive oxygen species upon light activation, leading to the destruction of cancer cells. The structural features of Oprea1_737508 make it a promising candidate for further research in PDT .
Mécanisme D'action
Target of Action
Benzothiazole derivatives have been reported to exhibit potent inhibition againstM. tuberculosis . Therefore, it’s plausible that Oprea1_737508 might also target similar biological entities.
Mode of Action
For instance, some benzothiazole derivatives have been found to induce S phase arrest , up-regulate the pro-apoptotic protein , down-regulate the anti-apoptotic protein , activate caspase-3 , and subsequently induce mitochondrial dysfunction so as to induce cell apoptosis .
Biochemical Pathways
Given the potential anti-tubercular activity of benzothiazole derivatives , it’s plausible that Oprea1_737508 might affect pathways related to the survival and proliferation of M. tuberculosis.
Result of Action
Some benzothiazole derivatives have been found to induce cell apoptosis , suggesting that Oprea1_737508 might have similar effects.
Propriétés
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxochromen-7-yl] 3-cyclopentylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4S/c1-15-20(30-22(27)13-10-16-6-2-3-7-16)12-11-17-23(28)18(14-29-24(15)17)25-26-19-8-4-5-9-21(19)31-25/h4-5,8-9,11-12,14,16H,2-3,6-7,10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDBUTKIPQXLLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)C3=NC4=CC=CC=C4S3)OC(=O)CCC5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2501122.png)
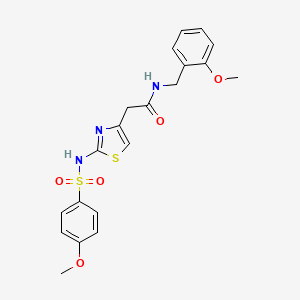
![7-(4-fluorobenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2501124.png)
![Methyl 2-(4-{[(2-chloro-6-methylpyridin-3-yl)sulfonyl]oxy}phenyl)acetate](/img/structure/B2501126.png)
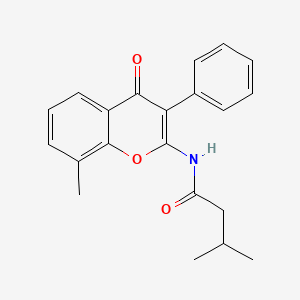
![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2501131.png)
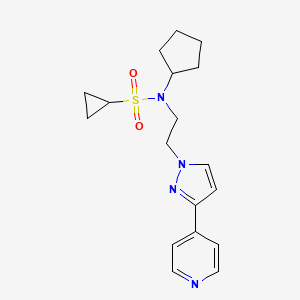
![3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2501133.png)
![3a,4,5,6,7,7a-Hexahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride](/img/structure/B2501134.png)
![11-Acetyl-6-[(2,5-dimethylphenyl)methyl]-4-(2-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2501135.png)
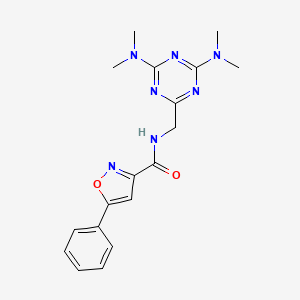
![5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2501138.png)
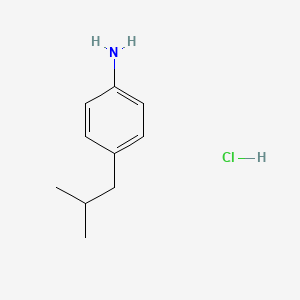
![8-(2-((2-methoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501144.png)